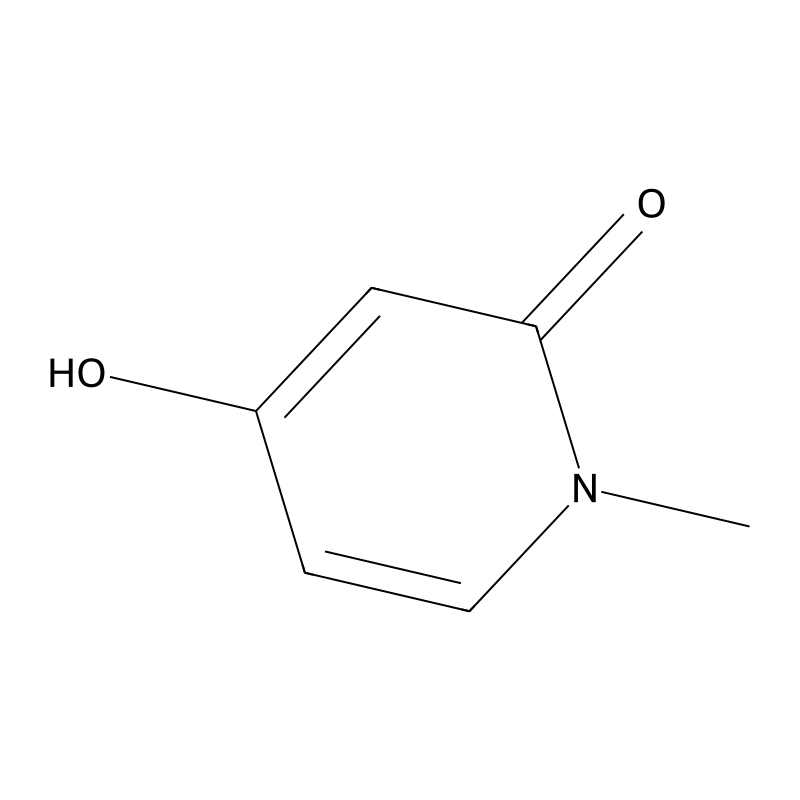4-Hydroxy-1-methyl-2-pyridone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
4-Hydroxy-1-methyl-2-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties and biological activities.
- Condensation Reactions: It can react with various aldehydes to form bis-pyridones and other derivatives. For instance, reactions with α,β-unsaturated aldehydes yield condensed pyran derivatives .
- Diels-Alder Reactions: The compound has been shown to undergo Diels-Alder reactions, which are useful in synthesizing complex cyclic structures .
- Functionalization: It can be functionalized through reactions with malononitriles and cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines .
4-Hydroxy-1-methyl-2-pyridone exhibits various biological activities:
- Phytotoxicity: Studies indicate that this compound has selective phytotoxic effects against certain plant species, making it a candidate for developing herbicides .
- Antifungal Properties: Some derivatives of 4-hydroxy-1-methyl-2-pyridone have demonstrated fungistatic activity against pathogens like Aspergillus fumigatus .
- Potential Medicinal Uses: Its structural analogs are being explored for their therapeutic potential, particularly in treating fungal infections and other diseases due to their biological activity .
Several methods exist for synthesizing 4-hydroxy-1-methyl-2-pyridone:
- Condensation of Dehydroacetic Acid: Commercial dehydroacetic acid can be converted into 4-hydroxy-6-methylpyridin-2(1H)-one through a condensation reaction with aldehydes under controlled conditions, yielding high purity products .
- Reflux Methods: The compound can also be synthesized by refluxing 4-hydroxy-6-methylpyridin-2(1H)-one with various reagents such as piperidine in ethanol or methanol solutions .
- Diels-Alder Reaction: This method involves reacting 1-methyl-2(1H)-pyridone with maleic anhydride to yield the desired product in moderate yields .
The applications of 4-hydroxy-1-methyl-2-pyridone span several fields:
- Agriculture: Its phytotoxic properties make it a candidate for herbicide development.
- Pharmaceuticals: The compound and its derivatives are being researched for their antifungal and potential therapeutic properties.
- Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
Research on interaction studies involving 4-hydroxy-1-methyl-2-pyridone has indicated its potential to interact with various biological targets:
- Fungal Inhibitors: Studies have shown that certain derivatives possess selective activity against fungal strains, suggesting a mechanism of action that warrants further investigation .
- Plant Interactions: The phytotoxic effects observed indicate interactions at cellular levels within plant species, influencing growth and development .
Several compounds share structural similarities with 4-hydroxy-1-methyl-2-pyridone. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at the 3-position | More soluble in water; less phytotoxicity |
| 2-Hydroxyquinoline | Hydroxyl group at the 2-position | Exhibits different reactivity patterns |
| 6-Hydroxypicolinic Acid | Hydroxyl group at the 6-position | Known for chelating metal ions |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Methyl group at the 6-position | Exhibits significant phytotoxic activity |
The unique combination of functional groups in 4-hydroxy-1-methyl-2-pyridone contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.








